Spectral Data of 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline: A Technical Guide
Spectral Data of 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline: A Technical Guide
Introduction
2-Fluoro-6-(4-methylpiperazin-1-yl)aniline is a substituted aromatic amine with a molecular formula of C₁₁H₁₆FN₃ and a molecular weight of approximately 209.27 g/mol [1]. Its structure, featuring a fluoroaniline core linked to a 4-methylpiperazine moiety, makes it a compound of interest in medicinal chemistry and drug development. The precise substitution pattern significantly influences its chemical reactivity and potential biological activities[2]. Accurate structural elucidation through spectral analysis is a critical, non-negotiable step in the research and development pipeline, ensuring the identity, purity, and stability of this and related compounds.
This technical guide provides an in-depth analysis of the expected spectral data for 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. In the absence of direct experimental spectra for this specific molecule, this guide will leverage established spectroscopic principles and data from analogous structures, such as 2-fluoroaniline and N-methylpiperazine, to predict and interpret its spectral characteristics. This approach serves as a robust framework for researchers engaged in the synthesis and characterization of novel substituted anilines.
Molecular Structure and Predicted Spectral Features
A foundational understanding of the molecule's constituent parts is paramount to interpreting its spectral data. The structure can be deconstructed into three key components: the aromatic aniline ring, the fluorine substituent, and the N-methylpiperazine group. Each of these fragments will give rise to characteristic signals in the various spectra.
Figure 1: Chemical structure of 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline in a deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic, piperazine, methyl, and amine protons.
Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
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Number of scans: 16-32
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Relaxation delay: 1-2 seconds
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Pulse width: 30-45 degrees
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Spectral width: 0-12 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shifts using the TMS signal at 0.00 ppm.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| Aromatic-H | 6.8 - 7.2 | Multiplet | 3H | J(H,H) ≈ 7-9, J(H,F) ≈ 1-3 |
| NH₂ | 3.5 - 4.5 | Broad Singlet | 2H | - |
| Piperazine-H (Ar-N-CH₂) | 2.9 - 3.2 | Triplet | 4H | J(H,H) ≈ 5 |
| Piperazine-H (N-CH₂) | 2.5 - 2.8 | Triplet | 4H | J(H,H) ≈ 5 |
| N-CH₃ | 2.3 - 2.5 | Singlet | 3H | - |
Rationale Behind Predictions:
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Aromatic Protons: The aromatic protons are expected to appear in the range of 6.8-7.2 ppm. The electron-donating amino group and the electron-withdrawing fluorine atom will influence their precise chemical shifts and coupling patterns. The protons will likely appear as a complex multiplet due to proton-proton and proton-fluorine couplings.
-
Amine Protons: The primary amine (NH₂) protons typically give a broad singlet that can exchange with deuterium in the presence of D₂O. Its chemical shift is highly dependent on concentration and solvent.
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Piperazine Protons: The piperazine ring protons will be split into two sets of signals. The four protons on the carbons attached to the aniline nitrogen (Ar-N-CH₂) are expected to be slightly downfield (2.9-3.2 ppm) compared to the four protons on the carbons adjacent to the methyl-bearing nitrogen (2.5-2.8 ppm). Both sets of signals are anticipated to be triplets due to coupling with the adjacent CH₂ group.
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Methyl Protons: The N-methyl (N-CH₃) group will appear as a sharp singlet at approximately 2.3-2.5 ppm, a characteristic region for such protons[3].
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted spectrum for 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline would show distinct signals for each unique carbon atom.
Experimental Protocol: ¹³C NMR Spectroscopy
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Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
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Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.
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Acquisition Parameters:
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Number of scans: 1024-4096 (or more for dilute samples)
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Relaxation delay: 2-5 seconds
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Pulse program: Proton-decoupled
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Spectral width: 0-200 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-F | 150 - 155 (d, ¹J(C,F) ≈ 240-250 Hz) |
| Aromatic C-NH₂ | 140 - 145 (d, ³J(C,F) ≈ 3-5 Hz) |
| Aromatic C-N(piperazine) | 135 - 140 (d, ²J(C,F) ≈ 10-15 Hz) |
| Aromatic C-H | 115 - 130 |
| Piperazine C (Ar-N-CH₂) | 50 - 55 |
| Piperazine C (N-CH₂) | 54 - 58 |
| N-CH₃ | 45 - 48 |
Rationale Behind Predictions:
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Aromatic Carbons: The carbon atom directly bonded to the highly electronegative fluorine atom will be significantly downfield and will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹J(C,F)). The carbons attached to the nitrogen atoms will also be downfield. The remaining aromatic carbons will appear in the typical aromatic region.
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Piperazine Carbons: The chemical shifts of the piperazine carbons are expected in the 50-60 ppm range, consistent with N-alkylated piperazines[3].
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Methyl Carbon: The N-methyl carbon will give a signal around 45-48 ppm.
Figure 2: Predicted ¹³C NMR chemical shift regions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline, electron ionization (EI) would likely lead to a detectable molecular ion peak and several characteristic fragment ions.
Experimental Protocol: Mass Spectrometry (EI)
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
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Ionization: Use a standard electron ionization energy of 70 eV.
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Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
Predicted Mass Spectrum Fragmentation
| m/z | Proposed Fragment | Notes |
| 209 | [M]⁺ | Molecular ion |
| 194 | [M - CH₃]⁺ | Loss of a methyl radical |
| 152 | [M - C₃H₇N]⁺ | Cleavage of the piperazine ring |
| 139 | [M - C₄H₉N]⁺ | Loss of the N-methylpiperazine radical |
| 111 | [FC₆H₄NH₂]⁺ | 2-Fluoroaniline fragment |
| 70 | [C₄H₈N]⁺ | Fragment from the piperazine ring |
| 58 | [C₃H₈N]⁺ | Characteristic fragment of N-methylpiperazine[4] |
Rationale Behind Predictions:
The molecular ion at m/z 209 is expected to be observed. The fragmentation pattern will be dominated by cleavage of the piperazine ring and the bond connecting it to the aniline ring. Alpha-cleavage adjacent to the nitrogen atoms is a common fragmentation pathway for amines[5]. The formation of a fragment at m/z 58 is a characteristic fragmentation of the N-methylpiperazine moiety[4][6].
Figure 3: Proposed major fragmentation pathways.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy
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Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
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Acquisition Parameters:
-
Scan range: 4000-400 cm⁻¹
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Resolution: 4 cm⁻¹
-
Number of scans: 16-32
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Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3450 - 3350 | N-H stretch (asymmetric and symmetric) | Medium-Strong |
| 3080 - 3010 | Aromatic C-H stretch | Medium |
| 2950 - 2800 | Aliphatic C-H stretch | Medium-Strong |
| 1620 - 1580 | N-H bend and Aromatic C=C stretch | Medium-Strong |
| 1500 - 1450 | Aromatic C=C stretch | Medium-Strong |
| 1300 - 1200 | C-N stretch (aromatic) | Strong |
| 1250 - 1020 | C-N stretch (aliphatic) | Medium |
| 1200 - 1100 | C-F stretch | Strong |
| 850 - 750 | Aromatic C-H bend (out-of-plane) | Strong |
Rationale Behind Predictions:
-
N-H Vibrations: The primary amine will show two characteristic N-H stretching bands in the 3450-3350 cm⁻¹ region and an N-H bending vibration around 1600 cm⁻¹[7].
-
C-H Vibrations: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine and methyl groups will be observed below 3000 cm⁻¹[8].
-
C-N and C-F Vibrations: Strong absorptions corresponding to the aromatic C-N and C-F stretching vibrations are expected in the fingerprint region.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectral data for 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline. By leveraging established spectroscopic principles and data from analogous structures, we have outlined the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectral features. This predictive framework serves as an essential tool for researchers in the synthesis, identification, and characterization of this and related novel compounds, ensuring scientific rigor and facilitating the drug discovery process. The provided experimental protocols offer a standardized approach for acquiring high-quality spectral data.
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